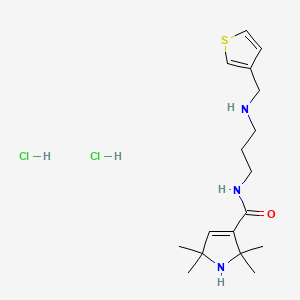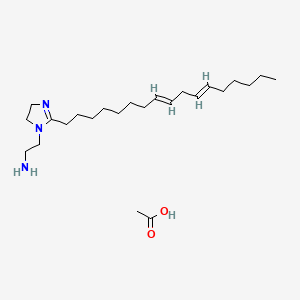
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group and a tetrachlorozincate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 2-chloro-5-methoxy-4-(pyridin-2-ylamino)aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This includes maintaining low temperatures during the diazotization step to prevent decomposition of the diazonium salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, or hydroxylated derivatives.
Coupling Reactions: Azo dyes with various substituents depending on the coupling partner.
Reduction Reactions: The corresponding aniline derivative.
Applications De Recherche Scientifique
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Mécanisme D'action
The mechanism of action of 2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The tetrachlorozincate anion stabilizes the diazonium cation and can also participate in coordination chemistry, potentially affecting the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium: Lacks the tetrachlorozincate anion.
2-chloro-5-methoxy-4-(pyridin-2-ylamino)aniline: Precursor to the diazonium compound.
Tetrachlorozincate Complexes: Other diazonium salts complexed with tetrachlorozincate.
Uniqueness
The presence of both the diazonium group and the tetrachlorozincate anion in 2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) makes it unique
Propriétés
Numéro CAS |
84812-59-9 |
|---|---|
Formule moléculaire |
C24H20Cl6N8O2Zn |
Poids moléculaire |
730.6 g/mol |
Nom IUPAC |
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C12H10ClN4O.4ClH.Zn/c2*1-18-11-7-9(17-14)8(13)6-10(11)16-12-4-2-3-5-15-12;;;;;/h2*2-7H,1H3,(H,15,16);4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
LMHPLJABFAXBGL-UHFFFAOYSA-J |
SMILES canonique |
COC1=CC(=C(C=C1NC2=CC=CC=N2)Cl)[N+]#N.COC1=CC(=C(C=C1NC2=CC=CC=N2)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


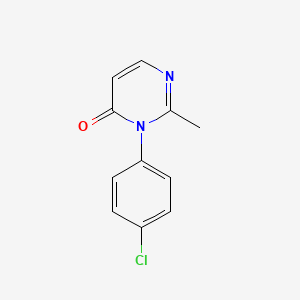
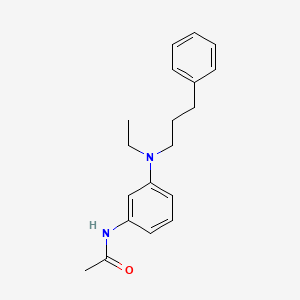
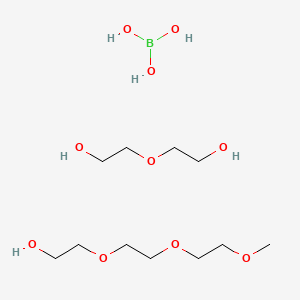

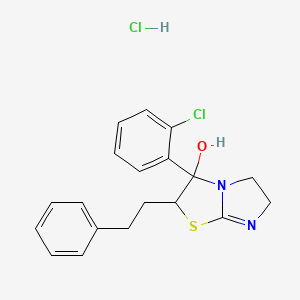
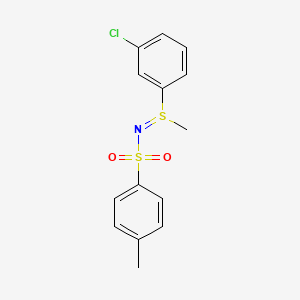


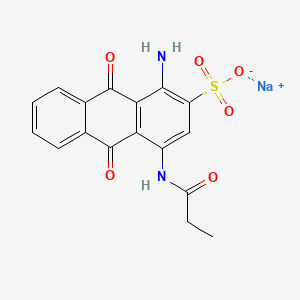
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)

